LogP Lipophilicity Balance: Cyclopentyl-N-methyl vs. Primary Amine Cyclopentyl and 5-Ethyl Analogs
The target compound's computed LogP of 0.69 positions it in an optimal intermediate lipophilicity range distinct from both the more lipophilic primary amine analog (5-cyclopentyl-1,2,4-oxadiazol-3-yl)methylamine (LogP 1.16, free base) and the significantly more polar 5-ethyl analog (LogP –0.76, HCl salt) . This LogP of 0.69 falls squarely within the drug-like range of 0–3 recommended for oral bioavailability and CNS penetration, whereas the ethyl analog's LogP of –0.76 risks poor membrane permeability and the primary amine analog's LogP of 1.16 trends toward higher non-specific binding [1]. The cyclopropyl analog, also a secondary N-methylamine, has a LogP of –0.42, making it 1.11 LogP units more polar than the cyclopentyl target .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.69 (HCl salt form, MW 218) |
| Comparator Or Baseline | Primary amine analog: LogP = 1.16 (free base, MW 167); Ethyl analog: LogP = –0.76 (HCl salt, MW 164); Cyclopropyl analog: LogP = –0.42 (free base, MW 153) |
| Quantified Difference | ΔLogP = –0.47 vs. primary amine analog (more polar by 0.47 units); ΔLogP = +1.45 vs. ethyl analog (more lipophilic by 1.45 units); ΔLogP = +1.11 vs. cyclopropyl analog (more lipophilic by 1.11 units) |
| Conditions | LogP values sourced from Hit2Lead vendor database; computed via JChem or similar algorithm; values for HCl salt forms as indicated |
Why This Matters
A LogP of 0.69 balances aqueous solubility and membrane permeability better than the ethyl analog (too polar) or the primary amine analog (too lipophilic), reducing the need for formulation additives in early-stage biological assays.
- [1] C. A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Adv. Drug Deliv. Rev., 2001, 46:3–26. View Source
